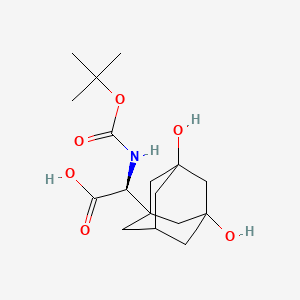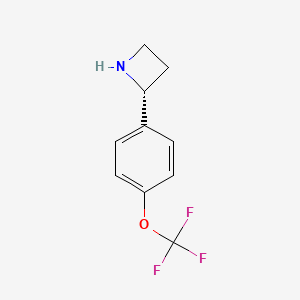
(R)-2-(4-(Trifluoromethoxy)phenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, known for its significant ring strain and unique reactivity. The trifluoromethoxy group is notable for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoromethoxy group can be introduced using trifluoromethylation reactions, which involve reagents such as trifluoromethyl triflate .
Industrial Production Methods
Industrial production of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of robust catalysts and reagents that facilitate the trifluoromethylation process is crucial in industrial settings .
化学反応の分析
Types of Reactions
®-2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the azetidine ring or the phenyl group.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of trifluoromethoxy-substituted compounds .
科学的研究の応用
®-2-(4-(Trifluoromethoxy)phenyl)azetidine has several scientific research applications:
作用機序
The mechanism of action of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine involves its interaction with molecular targets through its trifluoromethoxy and azetidine groups. The electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The azetidine ring’s strain-driven reactivity also plays a role in its interactions and effects .
類似化合物との比較
Similar Compounds
®-2-(4-(Trifluoromethyl)phenyl)azetidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-2-(4-(Methoxy)phenyl)azetidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-2-(4-(Trifluoromethoxy)phenyl)aziridine: Features an aziridine ring instead of an azetidine ring.
Uniqueness
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is unique due to the combination of its trifluoromethoxy group and azetidine ring. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .
特性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
(2R)-2-[4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m1/s1 |
InChIキー |
JQFYKDNOHXANAY-SECBINFHSA-N |
異性体SMILES |
C1CN[C@H]1C2=CC=C(C=C2)OC(F)(F)F |
正規SMILES |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


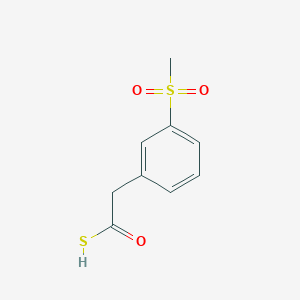
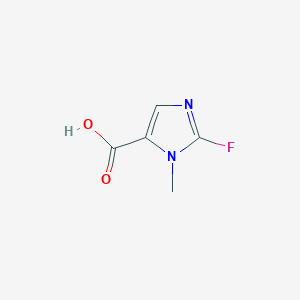
![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
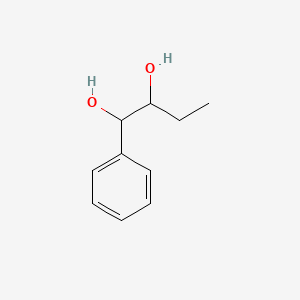
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
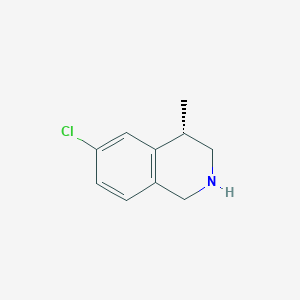
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)

